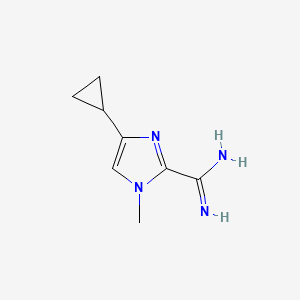

4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine

Description

Propriétés

IUPAC Name |

4-cyclopropyl-1-methylimidazole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-12-4-6(5-2-3-5)11-8(12)7(9)10/h4-5H,2-3H2,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUFPLYNKHGZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=N)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205343 | |

| Record name | 1H-Imidazole-2-carboximidamide, 4-cyclopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-12-3 | |

| Record name | 1H-Imidazole-2-carboximidamide, 4-cyclopropyl-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-carboximidamide, 4-cyclopropyl-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine typically involves:

- Introduction of the cyclopropyl group onto an imidazole ring.

- Functional group transformations to install the carboxamidine moiety.

- Methylation at the imidazole nitrogen.

These steps are often carried out through carefully controlled reactions involving organometallic reagents, isocyanate intermediates, and amidine formation reactions.

Stepwise Preparation Method

Synthesis of (1-Cyclopropyl-1-methyl)ethylamine Intermediate

A key intermediate in the preparation is (1-cyclopropyl-1-methyl)ethylamine, which can be synthesized via a three-step process:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of starting compound (Compound 1) with methyl-magnesium bromide (Grignard reagent) to form Compound 2 | Anhydrous tetrahydrofuran (THF), -50 to -80 °C addition, then warming to 20-30 °C, reaction time 1.5-5 hours | Controlled addition and temperature critical for yield |

| 2 | Reaction of Compound 2 with chlorosulphonyl isocyanate in dichloromethane to form Compound 3 | 0-5 °C, 2-4 hours | Slow addition to control exotherm |

| 3 | Hydrolysis of Compound 3 with aqueous sodium hydroxide to yield Compound 4, (1-cyclopropyl-1-methyl)ethylamine | Room temperature, aqueous base | Followed by extraction and concentration |

This method improves upon prior art by offering milder conditions, higher yield, and simpler purification steps. The hydrochloride salt of the amine can be prepared by passing HCl gas through an ethyl acetate solution of the free amine, followed by filtration and drying.

Formation of the Imidazole Core and Carboxamidine Group

The imidazole ring with the cyclopropyl substitution is typically constructed or functionalized via:

- Functional group transformations on imidazole derivatives.

- Use of carbonyldiimidazole or related reagents to introduce carboxamidine functionality.

- Methylation of the imidazole nitrogen to achieve the 1-methyl substitution.

A patent describing imidazole derivatives preparation outlines that such compounds can be synthesized by reacting suitable intermediates with carbonyldiimidazole and performing functional group transformations known in the art. The reaction conditions are adaptable to the specific substituents on the imidazole ring.

Summary Table of Key Preparation Steps

| Stage | Reagents/Intermediates | Reaction Type | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Compound 1 + Methyl-magnesium bromide | Grignard addition | THF, -50 to 30 °C, 1.5-5 h | Compound 2 |

| 2 | Compound 2 + Chlorosulphonyl isocyanate | Isocyanate addition | DCM, 0-5 °C, 2-4 h | Compound 3 |

| 3 | Compound 3 + NaOH (aq) | Hydrolysis | Room temp | (1-cyclopropyl-1-methyl)ethylamine (Compound 4) |

| 4 | Compound 4 + HCl gas | Salt formation | Ethyl acetate, room temp | Hydrochloride salt of amine |

| 5 | Imidazole intermediate + carbonyldiimidazole | Functional group transformation | Various, per literature | Imidazole carboxamidine derivative |

| 6 | Methylation of imidazole N1 | Alkylation | Standard methylation conditions | 1-methyl substitution |

Research Findings and Advantages

- The described synthetic route for the amine intermediate is advantageous due to mild reaction conditions, higher yields, and cost-effectiveness compared to prior art.

- The use of carbonyldiimidazole for carboxamidine introduction is a well-established method, providing a reliable pathway to the target compound.

- The modular nature of the synthesis allows for variation in substituents, enabling structure-activity relationship studies in pharmaceutical research.

Notes on Purity and Characterization

- Purification typically involves organic extraction, crystallization, and chromatographic methods.

- Characterization data such as ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of intermediates and final products.

- Reaction monitoring by TLC and control of stoichiometry are critical for reproducibility and yield optimization.

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various reduced derivatives of the compound .

Applications De Recherche Scientifique

4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mécanisme D'action

The mechanism of action of 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Positional Isomer: 5-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine Hydrochloride

A closely related compound is 5-cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine hydrochloride , which differs in the placement of the cyclopropyl group (5-position vs. 4-position) and the presence of a hydrochloride salt. Key comparisons include:

| Property | 4-Cyclopropyl Derivative | 5-Cyclopropyl Hydrochloride |

|---|---|---|

| Substituent Position | 4-position | 5-position |

| Molecular Weight | 164.21 g/mol | ~200.67 g/mol (estimated) |

| Solubility | Likely lower (free base) | Higher (hydrochloride salt) |

| Stability | Sensitive to moisture? | Enhanced stability (salt form) |

Structural Implications :

Functional Group Analogues: Benzimidazole Derivatives

Benzimidazole derivatives (e.g., 4-aminobutanoyl-L-histidine sulfate) share the imidazole core but incorporate a benzene ring fused to the heterocycle. Differences include:

| Property | 4-Cyclopropyl Imidazole | Benzimidazole Derivatives |

|---|---|---|

| Aromatic System | Monocyclic imidazole | Bicyclic (benzene + imidazole) |

| Hydrogen-Bonding Capacity | Moderate | High (additional N-H groups) |

| Applications | Underexplored | Antifungal, antiviral agents |

Functional Impact :

- Benzimidazoles exhibit enhanced π-π stacking and hydrogen-bonding capabilities due to their extended aromatic systems, making them more versatile in drug design .

- The cyclopropyl group in 4-cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine may confer unique metabolic stability compared to benzimidazoles, which are prone to oxidative degradation.

Cyclopropane-Containing Analogues

Compounds like [(1-acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid highlight the role of cyclopropane in modulating conformational flexibility. Comparisons include:

| Property | 4-Cyclopropyl Imidazole | Piperidinyl Cyclopropane Derivative |

|---|---|---|

| Cyclopropane Position | Directly on imidazole | Linked via amino group |

| Biological Target Potential | Enzyme active sites | GPCRs or transporters |

| Synthetic Accessibility | Challenging (discontinued) | Commercially available |

Conformational Insights :

Activité Biologique

4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine (CAS No. 1403767-12-3) is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an imidazole ring, along with a carboxamidine functional group. Its molecular formula is , which contributes to its unique reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | |

| CAS Number | 1403767-12-3 |

| Functional Groups | Imidazole, Cyclopropyl, Carboxamidine |

1. Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study : A study demonstrated that imidazole derivatives showed IC50 values against E. coli and S. aureus, indicating potent antibacterial activity comparable to standard antibiotics .

2. Anti-inflammatory Effects

The compound has been linked to anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).

- Research Findings : In a comparative analysis, several derivatives exhibited IC50 values for COX-2 inhibition in the range of 0.04 μmol, similar to celecoxib, highlighting their potential as anti-inflammatory agents .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by modulating cell signaling pathways involved in tumor growth.

- Mechanism : The compound's interaction with specific kinases has been noted to inhibit cell proliferation in cancer cell lines, indicating a potential role in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to bind various biological targets:

- Enzyme Inhibition : The compound has shown binding affinity for enzymes involved in inflammatory processes and cancer progression.

- Cell Signaling Modulation : It influences key signaling pathways that regulate cellular functions such as apoptosis and proliferation.

Dosage and Efficacy

The efficacy of this compound is dose-dependent, with higher concentrations leading to increased biological effects but also potential toxicity.

| Dosage (μM) | Effect |

|---|---|

| 0.01 | Minimal effect |

| 0.10 | Moderate inhibition |

| 1.00 | Significant biological activity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Cyclopropyl-1-methyl-1H-imidazole-2-carboxamidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires careful selection of catalysts and solvents to avoid side reactions. For example, using Raney nickel instead of palladium on carbon prevents dehalogenation during hydrogenation steps, as shown in imidazole ring formation studies . Temperature control (e.g., maintaining 45°C during cyclization) and alkaline conditions (NaOH in ethanol) are critical for high yields (~88%) . Substituent positioning (e.g., cyclopropyl groups) may influence steric hindrance, requiring tailored precursors like 4-chloro-N-(isoxazol-4-yl)benzamide .

Q. How can crystallographic techniques characterize the structural stability of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard for resolving hydrogen bonding networks and torsion angles . For imidazole derivatives, graph set analysis (e.g., Etter’s rules) identifies robust hydrogen-bonded motifs (e.g., R₂²(8) patterns), critical for understanding packing efficiency and stability .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, masks, protective eyewear) to avoid skin contact. Waste must be segregated and processed by certified disposal services to prevent environmental contamination . For volatile intermediates, work under fume hoods and monitor flash points, though some derivatives lack defined flammability data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

- Methodological Answer : Iterative cross-validation is key. For instance, discrepancies in proton environments (NMR) versus crystallographic symmetry (XRD) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility and compare with static XRD hydrogen-bonding patterns .

Q. What strategies optimize synthetic yield for derivatives with bulky substituents (e.g., cyclopropyl groups)?

- Methodological Answer : Substituent steric effects require catalyst tuning. Raney nickel outperforms Pd/C in hydrogenation steps by minimizing dehalogenation . Microwave-assisted synthesis can enhance cyclization kinetics for sterically hindered intermediates, while solvent polarity adjustments (e.g., DMF/acetic acid mixtures) improve recrystallization efficiency .

Q. How can derivatization strategies expand the functional utility of this compound in medicinal chemistry?

- Methodological Answer : Introduce bioisosteres (e.g., carboxylate esters or hydrazides) at the 2-carboxamidine position to modulate solubility and target affinity. For example, ethyl ester derivatives (e.g., Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate) enhance membrane permeability, while Schiff base formation enables metal-chelation studies .

Q. What role do hydrogen-bonding networks play in the compound’s stability under varying pH conditions?

- Methodological Answer : pH-dependent protonation of the imidazole ring (pKa ~6.95) alters hydrogen-bond donor/acceptor capacity. Graph set analysis of crystals grown at pH 4–8 reveals shifts from N–H∙∙∙O to O–H∙∙∙N motifs, impacting solubility and thermal stability .

Q. Which computational methods predict the compound’s reactivity in enzymatic binding pockets?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic hotspots. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess conformational stability during ligand-receptor docking, validated against XRD-derived torsion angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.